Progestogenic Potency: Ten-Fold Reduction Relative to Cyproterone Acetate
15β-OH-CPA exhibits a 90% reduction in progestogenic potency compared to cyproterone acetate (CPA). The metabolite retains only about one-tenth (10%) of the progestogenic activity of CPA [1]. This near-complete separation of antiandrogenic from progestogenic effects is not observed with CPA, which is described as a highly potent progestogen and moderate antiandrogen [2]. This quantitative difference is the most critical differentiator for procurement decisions in pharmacological research, as progestogenic activation of the progesterone receptor (PR) is responsible for the majority of CPA's clinically significant adverse effects, including hypercoagulability and liver toxicity.
| Evidence Dimension | Progestogenic Activity (relative potency in standard Clauberg assay or equivalent) |
|---|---|
| Target Compound Data | 15β-OH-CPA: ~10% progestogenic potency relative to CPA |
| Comparator Or Baseline | Cyproterone Acetate (CPA): 100% progestogenic potency (reference) |
| Quantified Difference | 15β-OH-CPA possesses 10% of CPA's progestogenic activity; a 90% reduction |
| Conditions | Assessment based on classical in vivo progestational assays (e.g., Clauberg/mammalian model) as summarized in pharmacological reviews. |
Why This Matters
This enables antiandrogen research with substantially reduced progestogen-associated confounding effects, which is critical for in vivo models where PR-mediated feedback obscures androgen receptor signaling endpoints.
- [1] Siddique, Y.H. & Afzal, M. (2008). A Review on the Genotoxic Effects of Some Synthetic Progestins. International Journal of Pharmacology, 4, 410-430. View Source
- [2] Pharmacology of cyproterone acetate - Wikipedia. (2018). Retrieved from https://en.wikipedia.org/wiki/Pharmacology_of_cyproterone_acetate View Source
